molecular formula C9H8ClNO2 B3211400 3-(4-Amino-3-chlorophenyl)acrylic acid CAS No. 1087770-44-2

3-(4-Amino-3-chlorophenyl)acrylic acid

Cat. No.: B3211400
CAS No.: 1087770-44-2
M. Wt: 197.62 g/mol
InChI Key: KCHLPYIMCIZTLY-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Amino-3-chlorophenyl)acrylic acid is an organic compound with the molecular formula C9H8ClNO2 It is a derivative of acrylic acid, featuring a phenyl ring substituted with an amino group at the 4-position and a chlorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3-chlorophenyl)acrylic acid typically involves the reaction of 4-amino-3-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3-chlorophenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

    Oxidation: 3-(4-Nitro-3-chlorophenyl)acrylic acid

    Reduction: 3-(4-Amino-3-chlorophenyl)propanol

    Substitution: 3-(4-Amino-3-substituted-phenyl)acrylic acid

Scientific Research Applications

3-(4-Amino-3-chlorophenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3-chlorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its amino group can form hydrogen bonds with biological macromolecules, influencing their function. The chlorine atom may also participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Amino-3-bromophenyl)acrylic acid
  • 3-(4-Amino-3-fluorophenyl)acrylic acid
  • 3-(4-Amino-3-methylphenyl)acrylic acid

Uniqueness

3-(4-Amino-3-chlorophenyl)acrylic acid is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(4-amino-3-chlorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,11H2,(H,12,13)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHLPYIMCIZTLY-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Amino-3-chlorophenyl)acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Amino-3-chlorophenyl)acrylic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Amino-3-chlorophenyl)acrylic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Amino-3-chlorophenyl)acrylic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Amino-3-chlorophenyl)acrylic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Amino-3-chlorophenyl)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.